NP-C86 is a small molecule identified as a stabilizer of long noncoding RNA (lncRNA) known as GAS5. This compound has garnered attention for its role in increasing GAS5 levels and enhancing glucose uptake in adipocytes, particularly in the context of type 2 diabetes management. The compound exhibits high specificity and efficient cellular uptake, making it a promising candidate for therapeutic applications targeting noncoding RNAs. Its IUPAC name is 2-((4S,10S,16S,22S)-16-(4-Aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide .
NP-C86 was developed through a combinatorial library screening aimed at identifying compounds that could bind to GAS5. It is classified as a small molecule drug candidate with potential applications in the field of RNA therapeutics. The compound's ability to stabilize lncRNA suggests its role in modulating RNA stability and function within cells .
The synthesis of NP-C86 involves several steps typical of small molecule drug development. Initial chemical design focuses on optimizing the structure for binding affinity to GAS5. The synthesis process includes:
The molecular structure of NP-C86 is characterized by a complex arrangement of multiple functional groups that facilitate its interaction with GAS5. The structure includes:
The compound's three-dimensional conformation can be modeled using computational chemistry tools to predict its interaction with RNA structures .
NP-C86 primarily functions by binding to GAS5, preventing its degradation through nonsense-mediated decay pathways. This interaction stabilizes the RNA transcript and enhances its functional capacity within cells.
The binding kinetics of NP-C86 to GAS5 have been quantified using fluorescence polarization assays, revealing a dissociation constant (K_d) of approximately 153 nM. This indicates a strong affinity for the target RNA .
NP-C86 acts as an inhibitor of the interaction between GAS5 and UPF1 (upframeshift protein 1), which is responsible for mediating the decay of noncoding RNAs. By blocking this interaction:
This mechanism highlights the potential of NP-C86 as a therapeutic agent for metabolic disorders like type 2 diabetes .
Experimental studies have demonstrated that administration of NP-C86 leads to significant improvements in insulin signaling pathways and glucose uptake in diabetic models .
The chemical stability of NP-C86 under various conditions has been assessed, showing resilience over time when stored appropriately (dry and dark at low temperatures) .
NP-C86 has several potential applications in scientific research and therapeutic development:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: